9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with the molecular formula C25H23ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents and catalysts that facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar in structure but with a bromine atom instead of chlorine.
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane: A derivative with a cyclohexane ring
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
303059-87-2 |
---|---|
Molecular Formula |
C22H19ClN2O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
9-chloro-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O/c1-22(2)25-20(18-12-17(23)9-10-21(18)26-22)13-19(24-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,20H,13H2,1-2H3 |
InChI Key |
GHVWGKZMVAUNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Cl)C |
Origin of Product |
United States |
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